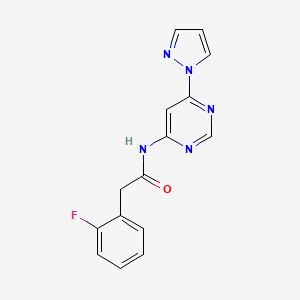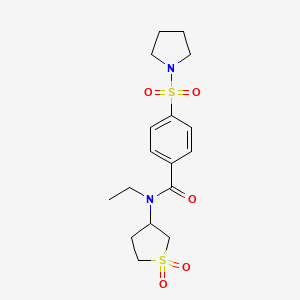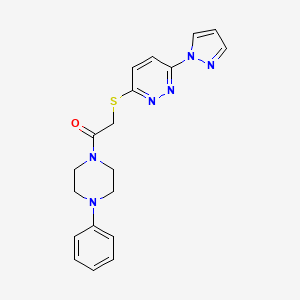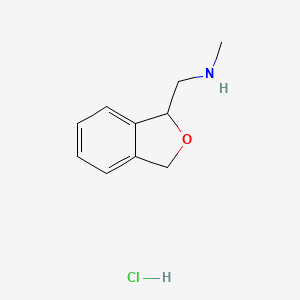
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1M5N3TPC) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a colorless and odorless crystalline solid with a melting point of 124-125°C. 1M5N3TPC has been found to possess a wide range of properties, including a high solubility in water, good thermal stability, and a low vapor pressure. Its chemical structure consists of a pyrazole ring, which is a five-membered ring containing nitrogen and carbon, and a nitrophenoxy group attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
Crystal Structure and Reaction Mechanisms
Crystal Structure Studies : The compound's crystal structure has been a subject of study, providing insights into its molecular arrangement and interactions. For example, Liu et al. (2013) investigated the crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, revealing details about its molecular configuration (Liu, Chen, Sun, & Wu, 2013).
Mechanistic Investigations : Understanding the reaction mechanisms involving such compounds is vital for developing new synthetic methods and applications. For instance, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed, contributing to the knowledge of its chemical behavior (Liu et al., 2013).
Synthesis and Structural Analysis
Synthesis Techniques : Al-Azmi and Shalaby (2018) described a green, fast, and straightforward procedure for synthesizing similar compounds, highlighting the importance of efficient synthetic routes (Al-Azmi & Shalaby, 2018).
Structural Confirmation : Various spectroscopic studies, such as IR, NMR, HRMS, and UV–vis spectroscopy, in addition to X-ray single-crystal determination, have been used to confirm the structure of these compounds (Al-Azmi & Shalaby, 2018).
Biological and Antiviral Activities
Antiviral Evaluation : Shamroukh et al. (2007) synthesized novel derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine for antiviral evaluation, suggesting potential applications in medical research (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Biological Activity Screening : These compounds have been studied for their biological activities, such as antibacterial, antifungal, and cytotoxic effects against specific cell lines, demonstrating their potential in pharmacology and drug development (Al-Adiwish, Abubakr, & Alarafi, 2017).
Chemical Modification and Novel Analogs
Chemical Modification Studies : Berry et al. (1994) modified the 4-nitrile group in a related compound, leading to the synthesis of novel adenosine analogs and contributing to the field of medicinal chemistry (Berry, Wotring, Drach, & Townsend, 1994).
Development of Novel Derivatives : The exploration of novel derivatives and analogs of such compounds broadens the scope of their potential applications in various scientific fields, including pharmaceuticals and materials science.
Propiedades
IUPAC Name |
1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O3/c1-18-11(9(6-16)10(17-18)12(13,14)15)22-8-4-2-3-7(5-8)19(20)21/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYPGFTYJMROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)


![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)
![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)



![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)